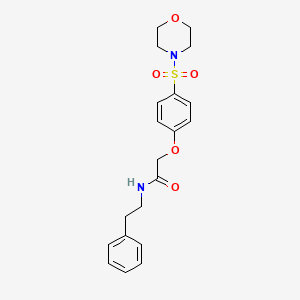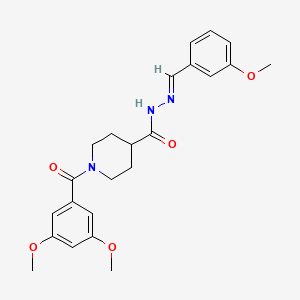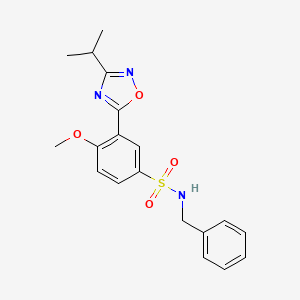
N-butyl-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide, commonly known as NBMPR, is a potent and selective inhibitor of nucleoside transporters. This compound has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of NBMPR involves the inhibition of nucleoside transporters, which are membrane proteins that facilitate the uptake of nucleosides and nucleoside analogs in cells. NBMPR binds to the nucleoside transporter and prevents the transport of nucleosides and nucleoside analogs into the cell, leading to a decrease in their intracellular concentration.
Biochemical and physiological effects:
The inhibition of nucleoside transporters by NBMPR has been shown to affect various biochemical and physiological processes, including DNA synthesis, cell proliferation, and immune response. NBMPR has also been shown to enhance the cytotoxicity of nucleoside analogs in cancer cells, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using NBMPR in lab experiments include its potency and selectivity for nucleoside transporters, which allows for the specific inhibition of these transporters without affecting other cellular processes. However, the use of NBMPR in lab experiments is limited by its toxicity and potential off-target effects, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of NBMPR in scientific research, including the development of more potent and selective inhibitors of nucleoside transporters, the identification of new targets for NBMPR, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of NBMPR in vivo.
Méthodes De Synthèse
The synthesis of NBMPR involves several steps, including the reaction of 4-nitrophenol with isopropylamine to form 4-nitrophenyl isopropyl carbamate, which is then reacted with butyl bromoacetate to form N-butyl-4-nitrophenylcarbamate. This compound is then reduced to N-butyl-4-aminophenylcarbamate, which is further reacted with 4-(N-isopropylsulfamoyl)phenol to form NBMPR.
Applications De Recherche Scientifique
NBMPR has been extensively used in scientific research to study the mechanism of action of nucleoside transporters, which are responsible for the uptake of nucleosides and nucleoside analogs in cells. The inhibition of nucleoside transporters by NBMPR has been shown to affect various physiological and pathological processes, including cancer, viral infections, and neurological disorders.
Propriétés
IUPAC Name |
N-butyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-4-5-10-16-15(18)11-21-13-6-8-14(9-7-13)22(19,20)17-12(2)3/h6-9,12,17H,4-5,10-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPFUGFHGAVRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)






![N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7710852.png)



